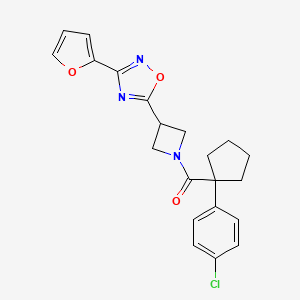
(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H20ClN3O3 and its molecular weight is 397.86. The purity is usually 95%.
BenchChem offers high-quality (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Microwave Assisted Synthesis and Biological Evaluation
Microwave irradiation methods have been utilized for the synthesis of novel chemical compounds including derivatives related to (1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone. These methods offer advantages such as higher yields and environmental friendliness compared to conventional heating methods. Compounds synthesized using these methods have shown promise in biological applications, particularly displaying significant anti-inflammatory and antibacterial activities. Molecular docking results further suggest that these compounds could serve as potential molecular templates for anti-inflammatory activity (Ravula et al., 2016).
Anticancer and Antimicrobial Properties
Derivatives of the compound have been synthesized and characterized for their anticancer and antimicrobial activities. These compounds, specifically those with oxadiazole components, have shown potent cytotoxicity against certain cancer cell lines and also demonstrated antibacterial and antifungal activities. This indicates their potential as therapeutic agents against a range of diseases (G et al., 2021).
Cytotoxicity and Structure-Activity Relationship
Some derivatives have been synthesized and tested for in vitro cytotoxicity against various human cancer cell lines. These compounds have demonstrated good inhibiting abilities on certain cell lines, indicating their potential for cancer therapy. Additionally, structure-activity relationship studies based on biological data and co-crystal structures of these compounds with certain enzymes have provided valuable insights for further optimization and development of these derivatives as therapeutic agents (Công et al., 2020).
Role in Crystal Packing and Non-Covalent Interactions
The crystal packing and non-covalent interactions of a series of derivatives containing the 1,2,4-oxadiazole moiety have been studied. The research has highlighted the importance of lone pair-π interactions and halogen bonds in the supramolecular architectures of these compounds. Such studies are crucial for understanding the properties of these compounds in their solid-state and could guide the design of new materials with desired properties (Sharma et al., 2019).
Eigenschaften
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-16-7-5-15(6-8-16)21(9-1-2-10-21)20(26)25-12-14(13-25)19-23-18(24-28-19)17-4-3-11-27-17/h3-8,11,14H,1-2,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKGNHRBMXYYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Chlorophenyl)cyclopentyl)(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

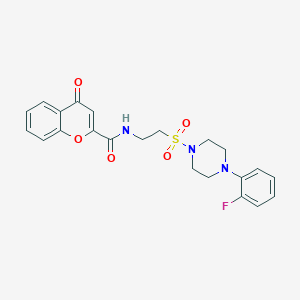
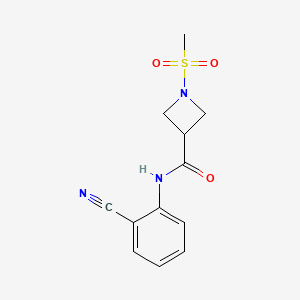
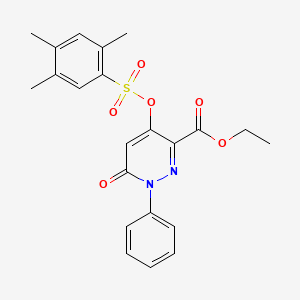
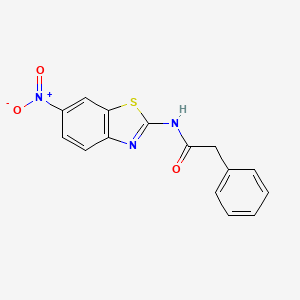
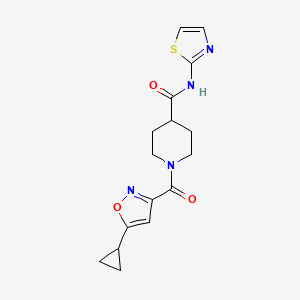

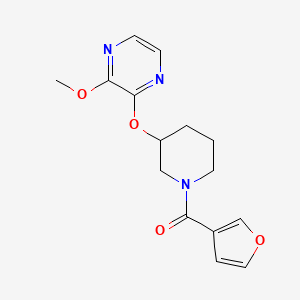
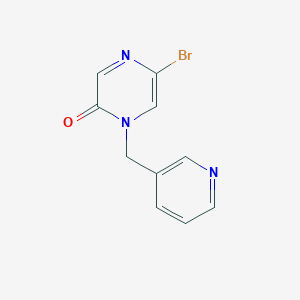
![2-[4-[4-(Ethylamino)pyrimidin-2-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2419860.png)
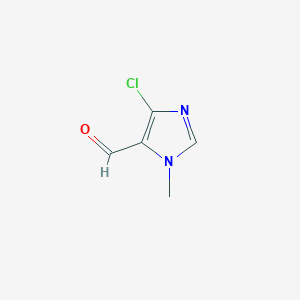
![2-{[4-(tert-butyl)benzyl]sulfanyl}-6,7-dimethoxy-3-(4-methoxybenzyl)-4(3H)-quinazolinimine](/img/structure/B2419864.png)
![N-[1-(4-bromophenyl)cyclopropyl]-2,6-dichloropyridine-3-sulfonamide](/img/structure/B2419865.png)
![N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2419866.png)
